molecular formula C13H20N2O2S B2369524 3-(Azepane-1-sulfonyl)-4-methylaniline CAS No. 326918-48-3

3-(Azepane-1-sulfonyl)-4-methylaniline

Cat. No.: B2369524
CAS No.: 326918-48-3
M. Wt: 268.38
InChI Key: LECBCBTZDOXMQW-UHFFFAOYSA-N
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Description

3-(Azepane-1-sulfonyl)-4-methylaniline is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
BenchChem offers high-quality 3-(Azepane-1-sulfonyl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepane-1-sulfonyl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECBCBTZDOXMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Azepane-1-sulfonyl)-4-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity 3-(Azepane-1-sulfonyl)-4-methylaniline. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis and a methodological blueprint for its empirical determination. The protocols and principles outlined herein are fundamental for any new chemical entity (NCE) entering the drug discovery and development pipeline.

Introduction: The Critical Role of Physicochemical Properties

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outlook. 3-(Azepane-1-sulfonyl)-4-methylaniline, an arylsulfonamide derivative, possesses structural motifs that suggest potential biological activity, making its comprehensive characterization a prerequisite for further investigation. This guide outlines the necessary in silico predictions and experimental workflows to build a robust physicochemical profile for this compound.

Molecular Structure and In Silico Profiling

Prior to embarking on laboratory-based characterization, computational tools provide rapid, cost-effective, and valuable predictions of a molecule's likely properties. These in silico assessments are crucial for identifying potential liabilities and guiding experimental design.

The chemical structure of 3-(Azepane-1-sulfonyl)-4-methylaniline is presented below.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Importance: Solubility is a gatekeeper property for oral drug absorption. Poor aqueous solubility is a major cause of failure for promising drug candidates. It must be assessed in various physiologically relevant media.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

  • Media Preparation: Prepare buffers for pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), and pH 7.4 (Phosphate-Buffered Saline).

  • Sample Incubation: Add an excess amount of the compound to each buffer in separate vials. The solid should be visibly present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µM for each condition.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts its solubility, permeability, and interaction with biological targets. For 3-(Azepane-1-sulfonyl)-4-methylaniline, determining the pKa of the aniline amine (basic) and the sulfonamide N-H (acidic) is essential.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the pH range.

  • Titration:

    • For the basic pKa (aniline), titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • For the acidic pKa (sulfonamide), titrate with a standardized base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used for precise calculation.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary determinant of its ability to cross cell membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • System Preparation: Use n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol) at a relevant pH (e.g., 7.4).

  • Partitioning: Dissolve the compound in one of the phases. Mix equal volumes of the n-octanol and buffer phases in a vial.

  • Equilibration: Agitate the vial vigorously to allow the compound to partition between the two phases until equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD at the experimental pH using the formula:

    • LogD = log ( [Compound]octanol / [Compound]aqueous )

Summary and Forward Outlook

The comprehensive characterization outlined in this guide provides the foundational data necessary to make informed decisions about the future of 3-(Azepane-1-sulfonyl)-4-methylaniline in a drug development program. The interplay between solubility, pKa, and lipophilicity will govern its ADME profile. For instance, its low predicted basicity suggests that its solubility will not significantly increase in the acidic environment of the stomach, making intestinal absorption critical. Its moderate cLogP and TPSA values are encouraging for passive diffusion across the gut wall.

Experimental validation of these properties is the mandatory next step. Any liabilities identified, such as poor solubility, can then be addressed through formulation strategies or chemical modification. This structured, data-driven approach is the cornerstone of modern, efficient drug discovery.

References

  • OECD Test Guideline 105: Water Solubility. Source: OECD Publishing. [Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Publishing. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Source: ScienceDirect. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. [Link]

Therapeutic Potential of Azepane-1-Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Seven-Membered Advantage

In the landscape of medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a critical expansion of chemical space beyond the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings.[1][2] Azepane-1-sulfonyl derivatives have emerged as a privileged structural class, particularly in the inhibition of metabolic enzymes and the modulation of G-protein coupled receptors (GPCRs).

This guide dissects the therapeutic utility of this scaffold, focusing on its superior conformational flexibility which allows for unique binding modes in "deep-pocket" targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Carbonic Anhydrase IX (CAIX) . Unlike rigid systems, the azepane ring adopts a twist-chair conformation that can accommodate bulky hydrophobic residues within enzyme active sites, often yielding nanomolar potency where smaller rings fail.

Chemical Architecture & SAR Logic

The Pharmacophore

The therapeutic efficacy of azepane-1-sulfonyl derivatives hinges on three structural domains:

  • The Azepane Core: A hydrophobic, flexible 7-membered ring that fills large lipophilic pockets.

  • The Sulfonyl Linker (

    
    ):  Acts as a hydrogen bond acceptor and a rigid spacer, often orienting the azepane ring relative to an aromatic "warhead."
    
  • The Variable Region (N-Substituents): typically an aryl or heteroaryl group that engages in

    
    -stacking or specific polar interactions.
    
Structural Advantages over Piperidines
  • Entropic Factors: The azepane ring possesses greater conformational degrees of freedom than piperidine. While usually an entropic penalty, this flexibility allows the ring to "mold" into induced-fit pockets of enzymes like 11β-HSD1.

  • Hydrophobic Bulk: The extra methylene group increases

    
    , enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets but requires optimization to prevent metabolic instability.
    

Primary Therapeutic Application: Metabolic Syndrome (11β-HSD1 Inhibition)[3][4][5][6]

The most authoritative application of azepane-1-sulfonyl derivatives is in the treatment of Type 2 Diabetes and Metabolic Syndrome via the inhibition of 11β-HSD1 .

Mechanism of Action

11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone into active cortisol.[3][4] In adipose tissue and the liver, excess cortisol drives insulin resistance and gluconeogenesis. Inhibiting this enzyme lowers local cortisol levels without affecting adrenal cortisol production.

Key SAR Findings

Research identified that sulfonamides attached to the azepane nitrogen are potent inhibitors.

  • Critical Modification: Substitution at the 4-position of the azepane ring is the driver of potency.

  • Case Study (Compound 30): A study published in Bioorganic & Medicinal Chemistry Letters identified an azepane sulfonamide with an

    
     of 3.0 nM .[5] The 4-position substituent stabilizes the twist-chair conformation, positioning the sulfonyl group to interact with the catalytic Tyr-183 and Ser-170 residues of the enzyme.
    
Visualization: 11β-HSD1 Inhibition Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->HSD1 Substrate Cortisol Cortisol (Active Glucocorticoid) HSD1->Cortisol NADPH dependent reduction TherapeuticEffect Improved Insulin Sensitivity Reduced Gluconeogenesis HSD1->TherapeuticEffect Blocked Pathway MetabolicEffects Insulin Resistance Dyslipidemia Obesity Cortisol->MetabolicEffects Pathological Amplification Azepane Azepane-1-Sulfonyl Inhibitor Azepane->HSD1 Competitive Inhibition (IC50 ~3 nM)

Figure 1: Mechanism of action for Azepane-1-sulfonyl inhibitors in blocking cortisol amplification.

Secondary Application: Oncology (Carbonic Anhydrase IX)[8]

The Target: CAIX

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumors (e.g., Glioblastoma, Triple-negative breast cancer). It maintains intracellular pH balance, allowing tumor survival in acidic microenvironments.

Azepane Role

Recent studies (2025) have highlighted 3-(azepan-1-ylsulfonyl)-N-aryl benzamides .[6]

  • Zinc Binding: The sulfonamide moiety (

    
    ) binds the Zinc ion in the active site.[7][8]
    
  • Hydrophobic Anchor: The azepane ring extends into the hydrophobic pocket of the enzyme, providing isoform selectivity (selectively inhibiting CAIX over the ubiquitous CAII).

  • Potency: Derivatives have shown

    
     values as low as 19 nM  against CAIX.[6]
    

Experimental Protocols

Synthesis of N-Sulfonyl Azepanes (General Protocol)

This protocol describes the standard sulfonylation of azepane, a high-yield, self-validating reaction.

Reagents: Azepane (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with azepane dissolved in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA dropwise at 0°C. Stir for 10 minutes.

  • Sulfonylation: Add the aryl sulfonyl chloride (dissolved in DCM) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation (TLC): Monitor consumption of azepane using TLC (Mobile phase: Hexane/EtOAc 3:1). The product will appear as a distinct, less polar spot.

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
11β-HSD1 Scintillation Proximity Assay (SPA)

To verify biological activity, use this industry-standard high-throughput assay.

Principle: Measures the conversion of


-cortisone to 

-cortisol.
  • Incubation: Incubate microsomes expressing human 11β-HSD1 with NADPH and

    
    -cortisone in the presence of the azepane test compound (concentrations 0.1 nM – 10 µM).
    
  • Capture: Add anti-cortisol monoclonal antibodies coupled to SPA beads (scintillant-embedded).

  • Detection: Only the product (

    
    -cortisol) binds the antibody on the bead. The proximity triggers light emission. Unconverted 
    
    
    
    -cortisone does not bind and produces no signal.
  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Azepane Core Reaction Reaction: DCM, 0°C -> RT 4-6 Hours Start->Reaction Reagents Reagents: R-SO2-Cl Base (TEA) Reagents->Reaction Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Reaction->Workup TLC Check Purification Purification: Silica Column Workup->Purification Product Final Product: Azepane-1-Sulfonyl Derivative Purification->Product Yield >80%

Figure 2: Standard synthetic route for N-functionalization of azepane scaffolds.

Comparative Data Summary

The following table summarizes the potency of azepane derivatives against key targets compared to standard 6-membered analogs.

Scaffold TypeTargetCompound ID

(nM)
SelectivityReference
Azepane-1-sulfonyl 11β-HSD1Cmpd 303.0 >100x vs HSD2[1]
Piperidine-1-sulfonyl11β-HSD1Analog 1245.0Moderate[1]
Azepane-benzamide CAIXCmpd 2619.0 High vs CAII[2]
AcetazolamideCAIXControl25.0Low (Pan-inhibitor)[2]

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.[5]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors. PubMed, 2025.[6]

  • Synthesis of N-sulfonated N-azepines. ResearchGate, Chapter Overview.

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019.

Sources

identifying CAS number for 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification of 3-(Azepane-1-sulfonyl)-4-methylaniline

Executive Summary

This guide provides a comprehensive overview of the definitive identification of the chemical compound 3-(Azepane-1-sulfonyl)-4-methylaniline. Primarily targeting researchers and professionals in drug development, this document details the critical identifiers, structural information, and predicted physicochemical properties of the molecule. We establish its unambiguous identity through its Chemical Abstracts Service (CAS) Registry Number, molecular formula, and structure. Furthermore, this guide outlines the standard methodologies for structural confirmation and purity assessment, grounding the identification process in established analytical chemistry principles. The presence of the azepane and sulfonamide moieties, both significant pharmacophores, underscores the compound's relevance in medicinal chemistry research.

The Imperative of Unambiguous Chemical Identification

In scientific research and development, particularly in the pharmaceutical industry, the precise and unambiguous identification of a chemical substance is paramount. A universally accepted identifier ensures reproducibility of experimental results, facilitates accurate communication within the scientific community, and is a cornerstone of regulatory compliance. The CAS Registry Number (CAS RN) is a unique numerical identifier assigned to a single, specific chemical substance, providing a reliable and consistent way to identify a compound without the ambiguity of chemical nomenclature.

Core Identity of 3-(Azepane-1-sulfonyl)-4-methylaniline

The foundational step in characterizing any compound is to establish its core identity. This involves collating its standardized name, unique registry number, and fundamental chemical properties.

Chemical Nomenclature and Synonyms

The subject compound is systematically named 3-(Azepane-1-sulfonyl)-4-methylaniline. It may also be referred to by variations such as:

  • 3-(azepan-1-ylsulfonyl)-4-methylaniline[1]

  • 3-(AZEPANE-1-SULFONYL)-4-METHYL-PHENYLAMINE[2]

CAS Registry Number

The definitive identifier for this compound is its CAS Registry Number, which has been assigned as: 326918-48-3 [2][3]

This number is the single most reliable reference point for this specific chemical entity, linking it to a wealth of database information and literature.

Molecular Formula and Weight

The elemental composition and mass of the molecule are fundamental to its identity.

  • Molecular Formula: C₁₃H₂₀N₂O₂S[1][2][3]

  • Molecular Weight (Average): 268.375 g/mol [3]

  • Monoisotopic Mass: 268.12454 Da[1]

Chemical Structure

The two-dimensional structure defines the atomic connectivity of the molecule, which is the basis for its chemical properties and biological activity.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation start Starting Materials (e.g., 4-methylaniline derivative, Azepane) react Sulfonylation Reaction (e.g., with sulfonyl chloride) start->react purify Purification (e.g., Chromatography, Distillation) react->purify ms Mass Spectrometry (MS) - Confirms Molecular Weight purify->ms nmr NMR Spectroscopy (¹H, ¹³C) - Confirms Atomic Connectivity purify->nmr hplc HPLC-UV - Assesses Purity & Identity purify->hplc final Confirmed Structure & Purity of 3-(Azepane-1-sulfonyl)-4-methylaniline ms->final nmr->final hplc->final

Caption: Conceptual workflow for synthesis and analytical confirmation.

Conceptual Synthesis Protocol

The synthesis of aryl sulfonamides like the target compound typically involves the reaction of an appropriate sulfonyl chloride with an amine. [4]

  • Preparation of Sulfonyl Chloride: The synthesis would likely begin with a derivative of 4-methylaniline, which is first converted to a sulfonyl chloride. This is a standard transformation in organic chemistry.

  • Sulfonylation: The resulting sulfonyl chloride is then reacted with azepane. The nucleophilic nitrogen of the azepane ring attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the S-N bond.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically using techniques like column chromatography or distillation to isolate the final compound in high purity. [5]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of an organic molecule.

    • ¹H NMR: Would be used to confirm the number and connectivity of all hydrogen atoms. Key expected signals include those for the methyl group, the aromatic protons on the aniline ring, and the distinct methylene protons of the seven-membered azepane ring.

    • ¹³C NMR: Would confirm the carbon skeleton of the molecule, showing distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the azepane ring.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, serving as a primary confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition (C₁₃H₂₀N₂O₂S).

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV detector, is the standard method for determining the purity of a non-volatile small molecule. [6]The compound would be analyzed to ensure it presents as a single major peak, and the purity would be quantified as a percentage of the total peak area. This method is critical for ensuring that downstream experiments are conducted on a pure substance.

Significance and Potential Applications

The structural motifs present in 3-(Azepane-1-sulfonyl)-4-methylaniline are of significant interest in medicinal chemistry.

  • Azepane Ring: The azepane (or hexahydroazepine) ring is a privileged scaffold found in numerous approved pharmaceutical drugs, including bazedoxifene and tolazamide. [7]Its inclusion in a molecule can influence solubility, metabolic stability, and receptor binding.

  • Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore, most famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents. [8] The combination of these two moieties in a single molecule makes it a compound of interest for screening in various drug discovery programs, particularly those targeting enzymes or receptors where these groups can form key binding interactions.

Conclusion

The identity of 3-(Azepane-1-sulfonyl)-4-methylaniline is unequivocally established by its CAS Registry Number 326918-48-3 . This identifier is linked to its specific molecular formula, C₁₃H₂₀N₂O₂S, and its defined chemical structure. While comprehensive experimental data is sparse in public literature, its identity can be rigorously confirmed through a standard suite of analytical methodologies including NMR, mass spectrometry, and HPLC. The presence of known pharmacophores suggests its potential utility for researchers and scientists in the field of drug discovery and development.

References

  • PubChemLite. 3-(azepane-1-sulfonyl)-4-methylaniline. [Link]

  • Wikipedia. Azepane. [Link]

  • Bentham Science. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Link]

Sources

The Azepane Advantage: Strategic Expansion of Medicinal Chemistry Space

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping the "Flatland" of Six-Membered Rings

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and selectivity. While piperidine (6-membered) and pyrrolidine (5-membered) rings dominate small molecule databases, the azepane (7-membered) ring represents an underutilized region of chemical space.[1]

Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This conformational flexibility allows azepane-based building blocks to scan binding pockets that are sterically inaccessible to their 6-membered counterparts, offering a strategic advantage in designing ligands for GPCRs and kinases where "induced fit" is required.

Physicochemical Profiling: The "Magic Methylene" Effect

Adding a single methylene unit to a piperidine ring drastically alters the physicochemical landscape. For medicinal chemists, understanding these shifts is vital for lead optimization.

Table 1: Comparative Physicochemical Properties of N-Heterocycles
PropertyPyrrolidine (5-Ring)Piperidine (6-Ring)Azepane (7-Ring)Implications for Drug Design
Conformation Envelope (Rigid)Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)Azepane adapts to cryptic pockets; higher entropy penalty upon binding.
Basicity (pKa) ~11.3~11.2~11.1Slightly lower pKa than piperidine due to ring strain/solvation effects; still protonated at pH 7.4.
Lipophilicity (

LogP)
Reference+0.5 vs Pyr+0.5 vs PipAzepane increases lipophilicity, improving BBB permeability but risking metabolic clearance.
Ring Strain ~6 kcal/mol~0 kcal/mol~6 kcal/molHigher strain makes azepane more reactive to ring-opening metabolism if not substituted.
Conformational Logic Flow

The following diagram illustrates the decision matrix for selecting an azepane scaffold over a piperidine scaffold based on structural requirements.

AzepaneLogic start Lead Optimization Phase decision Current Scaffold: Piperidine start->decision issue Issue Identification decision->issue path_select Selectivity Issue? issue->path_select Target off-target binding path_prop Solubility/IP Issue? issue->path_prop Need novel chemotype sol_azepane Switch to Azepane path_select->sol_azepane path_prop->sol_azepane mech_flex Mechanism: Conformational Adaptation (Twist-Chair forms) sol_azepane->mech_flex If Selectivity Driven mech_ip Mechanism: Novel IP Space (+ Lipophilicity) sol_azepane->mech_ip If IP Driven

Figure 1: Decision logic for transitioning from piperidine to azepane scaffolds during lead optimization.

Synthetic Protocols: Accessing Chiral Azepane Building Blocks

While simple azepanes can be made via Schmidt ring expansion of cyclohexanones, modern medicinal chemistry requires chiral, functionalized building blocks . The most robust method for this is Ring-Closing Metathesis (RCM) derived from amino acid precursors.

Protocol: Enantioselective Synthesis via RCM

This protocol describes the synthesis of a chiral 4-substituted azepane, a high-value scaffold for protease inhibitors.

Mechanism: Ruthenium-catalyzed cyclization of a diene precursor.

Reagents & Equipment:
  • Substrate:

    
    -Boc-allylglycine derivative (chiral diene).
    
  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, HPLC grade.

  • Scavenger: SiliaMetS® Thiol or activated charcoal.

Step-by-Step Methodology:
  • Dilution Factor (Critical):

    • Prepare a solution of the diene substrate in anhydrous DCM.

    • Concentration Rule: The concentration must be

      
       0.01 M  (e.g., 1 mmol in 100 mL).
      
    • Reasoning: High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

  • Degassing (The "Oxygen Kill" Step):

    • Bubble dry Nitrogen or Argon through the solvent for 30 minutes before adding the catalyst.

    • Causality: Ruthenium carbenes decompose rapidly in the presence of oxygen, stalling the cycle and requiring higher (expensive) catalyst loading.

  • Catalyst Addition & Reflux:

    • Add Grubbs II catalyst (2–5 mol%).

    • Heat to reflux (40°C) under inert atmosphere for 2–12 hours.

    • Monitoring: Monitor by TLC/LCMS for the disappearance of the starting diene.

  • Ruthenium Scavenging (Purification):

    • Once complete, do not concentrate immediately. Add a metal scavenger (e.g., SiliaMetS® Thiol, 5 eq relative to catalyst) and stir for 2 hours.

    • Filter through a pad of Celite.

    • Why? Residual Ruthenium causes isomerization of the double bond and toxicity in biological assays.

  • Hydrogenation (Optional):

    • If the saturated azepane is required, perform standard hydrogenation (

      
      , Pd/C) to remove the internal alkene.
      

RCM_Protocol cluster_conditions Critical Parameters step1 Precursor Design (Chiral Diene) step2 Degassing (Remove O2) step1->step2 step3 RCM Cyclization (Grubbs II, 0.01M) step2->step3 step4 Ru Scavenging (Thiol resin) step3->step4 step5 Chiral Azepane Product step4->step5 note1 High Dilution Prevents Polymers note1->step3 note2 Inert Atm Protects Catalyst note2->step3

Figure 2: Workflow for the synthesis of chiral azepane building blocks via Ring-Closing Metathesis.

Metabolic Liabilities & Strategic Defense

The primary drawback of azepane rings is metabolic instability . The increased lipophilicity and ring strain make them targets for Cytochrome P450 enzymes.

The "Soft Spot": -Oxidation

CYP450 enzymes typically attack the carbon


 to the nitrogen (positions 2 and 7). This leads to the formation of an unstable carbinolamine, which collapses to ring-opened metabolites or lactams.
Defense Strategies
  • Gem-Dimethylation: Placing two methyl groups at the

    
    -position sterically blocks CYP approach and removes abstractable protons.
    
  • Fluorination: Introducing fluorine at the

    
     or 
    
    
    
    positions lowers the electron density of the ring, making the
    
    
    -protons less acidic and the ring less prone to oxidation.
  • Benzo-fusion: Incorporating the azepane into a benzazepine system (e.g., Varenicline-like structures) stabilizes the ring but increases aromaticity.

Metabolism target Azepane Ring (Lipophilic Core) cyp CYP450 Attack (Alpha-Carbon) target->cyp High Liability defense Defense Strategy: Gem-Dimethyl or F-subst target->defense Structural Mod result Ring Opening / Lactam Formation cyp->result stable Metabolically Stable Scaffold defense->stable Blocks CYP

Figure 3: Mechanism of metabolic instability in azepanes and structural modifications to prevent it.

Case Studies in Approved Drugs[2][3][4][5]

The presence of azepane rings in approved therapeutics validates their utility as privileged scaffolds.

  • Azelastine (Antihistamine): Contains an azepane ring that is crucial for its dual histamine H1 receptor antagonism. The 7-membered ring provides the necessary bulk and flexibility to occupy the hydrophobic pocket of the GPCR, differentiating it from piperidine analogs.

  • Bazedoxifene (SERM): Utilizes an azepane ring as the basic side chain. The flexibility of the azepane allows the drug to adopt a specific conformation required to antagonize the estrogen receptor in breast tissue while acting as an agonist in bone.

  • Tolazamide (Sulfonylurea): An older generation antidiabetic where the azepane ring modulates the pharmacokinetic profile, specifically extending the half-life compared to smaller ring analogs.

References

  • DrugBank Online. (2024). Azelastine: Pharmacology and Structure.[2][3][4][5][Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane.[Link]

  • Chattopadhyay, S. K., et al. (2016). Ring closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Organic & Biomolecular Chemistry.[1][3][6] [Link]

  • Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][7] Nature Chemistry. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Elsevier.[8] (Contextual reference for Bioisosterism).

Sources

solubility profile of 3-(Azepane-1-sulfonyl)-4-methylaniline in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 3-(Azepane-1-sulfonyl)-4-methylaniline , a specialized intermediate often employed in the synthesis of kinase inhibitors and sulfonyl-based pharmacophores.[1]

Given the proprietary nature of specific batch data for this research chemical, this guide synthesizes structural structure-property relationship (SPR) analysis with standardized pre-formulation protocols . It is designed to enable researchers to predict, measure, and optimize solvent systems for this compound.[1]

Technical Whitepaper & Characterization Guide[1]

Executive Summary & Structural Logic

3-(Azepane-1-sulfonyl)-4-methylaniline (CAS: 326918-48-3) represents a distinct class of "lipophilic weak bases."[1] Its solubility behavior is governed by the competition between the hydrophobic azepane-toluene scaffold and the ionizable aniline moiety.

  • Classification: Class II (Low Solubility, High Permeability) in the BCS-like intermediate space.[1]

  • Dominant Interaction: Van der Waals forces (hydrophobic) > Hydrogen Bonding.

  • Critical Insight: Unlike primary sulfonamides (which are acidic), the azepane-1-sulfonyl group is a tertiary sulfonamide. It lacks an acidic proton. Therefore, this molecule cannot form salts at high pH . Its only ionization handle is the basic aniline.

Physicochemical Predictors
PropertyPredicted ValueImpact on Solubility
LogP (Octanol/Water) ~2.8 – 3.5 High lipophilicity; poor aqueous solubility at neutral pH.[1]
pKa (Basic) 4.0 – 4.8 Aniline nitrogen.[1] Soluble only in acidic media (pH < 3).
pKa (Acidic) None The sulfonamide nitrogen is fully substituted (tertiary).
H-Bond Donors 2 From the primary aniline (-NH₂).
H-Bond Acceptors 4 Sulfonyl oxygens (2) + Aniline N + Sulfonamide N.

Solubility Profile: Solvent Compatibility Matrix

The following data summarizes the expected solubility behavior based on the molecule's polarity profile.

A. Aqueous Solubility (pH Dependent)

The solubility of this compound is strictly pH-dependent due to the aniline moiety.[1]

MediumSolubility RatingMechanism / Notes
Water (pH 7.0) Insoluble (< 0.1 mg/mL) The neutral molecule is highly lipophilic.[1]
0.1 N HCl (pH ~1) Soluble (> 10 mg/mL) Protonation of aniline forms the hydrochloride salt.[1]
0.1 N NaOH (pH ~13) Insoluble No acidic protons exist to form a sodium salt.
PBS Buffer (pH 7.4) Insoluble Remains in neutral, aggregated state.[1]
B. Organic Solvent Compatibility

Ideal for stock solution preparation and reaction optimization.[1]

Solvent ClassSolventSolubility EstimateApplication
Polar Aprotic DMSO High (> 50 mg/mL) Preferred for biological assay stock solutions (Cryo-storage).[1]
Polar Aprotic DMF High (> 50 mg/mL) Excellent for SNAr or coupling reactions.[1]
Chlorinated DCM / Chloroform High (> 30 mg/mL) Ideal for extraction and chromatography loading.[1]
Polar Protic Methanol / Ethanol Moderate (10-20 mg/mL) Good for recrystallization; solubility increases significantly with heat.[1]
Non-Polar Hexanes / Heptane Low / Insoluble Use as an anti-solvent to precipitate the compound.[1]

Experimental Protocols for Profiling

To validate the exact solubility for a specific batch (which varies by crystal habit and purity), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during biological assay setup.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to a concentration of 10 mM.

  • Spike: Pipette 5 µL of DMSO stock into 195 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubate: Shake for 2 hours at room temperature (25°C).

  • Filter: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantify: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

    • Validation Check: If recovery is < 5 µM, the compound has crashed out (Solubility < 2 µg/mL).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation and process chemistry.[1]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial. The solid must be clearly visible (supersaturation).[2]

  • Equilibration:

    • Agitate (stir bar or shaker) for 24 to 48 hours at 25°C.

    • Why: The azepane ring is flexible; achieving thermodynamic equilibrium takes time to overcome potential metastable amorphous phases.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (PVDF syringe filter).

  • Analysis: Dilute the supernatant 100-fold in Methanol and analyze via HPLC.

  • pH Check: Measure the pH of the supernatant. (The aniline may slightly shift the pH of unbuffered water).

Mechanistic Visualization

Diagram 1: Solubility Decision Tree

This workflow illustrates the logical process for selecting a solvent system based on the intended application (Synthesis vs. Biology).[1]

SolubilityWorkflow Start Start: 3-(Azepane-1-sulfonyl)-4-methylaniline Intent Intended Application? Start->Intent BioAssay Biological Assay (Cell/Enzyme) Intent->BioAssay Synthesis Chemical Synthesis (Reaction) Intent->Synthesis Purification Purification (Chromatography) Intent->Purification DMSORoute Dissolve in 100% DMSO (Stock 10-50 mM) BioAssay->DMSORoute SolventSelect Select Solvent based on Reaction Type Synthesis->SolventSelect NormalPhase Normal Phase (Silica): DCM / MeOH (95:5) Purification->NormalPhase ReversePhase Reverse Phase (C18): Water/Acetonitrile + 0.1% TFA Purification->ReversePhase Dilution Dilute into Media (Keep DMSO < 0.5%) DMSORoute->Dilution PrecipCheck Check for Precipitation (Kinetic Solubility Limit) Dilution->PrecipCheck Coupling Amide Coupling/SNAr: Use DMF or DCM SolventSelect->Coupling SaltForm Salt Formation: Use EtOH + HCl SolventSelect->SaltForm

Caption: Decision matrix for solvent selection based on downstream application. Note the requirement for acidic modifiers (TFA) in reverse phase to ensure aniline ionization and peak shape.

Diagram 2: pH-Dependent Ionization (Species Map)

Understanding the ionization state is critical for extraction and formulation.[1]

IonizationMap Acidic pH < 4.0 (Acidic) SpeciesA Cationic Species (Soluble in Water) Acidic->SpeciesA Forms Salt Neutral pH 6.0 - 14.0 (Neutral/Basic) SpeciesB Neutral Species (Insoluble in Water) (Soluble in Organics) Neutral->SpeciesB Free Base Mechanism Protonation of Aniline (-NH3+) SpeciesA->Mechanism NoReaction Sulfonamide is Tertiary (No Deprotonation) SpeciesB->NoReaction

Caption: Ionization states of 3-(Azepane-1-sulfonyl)-4-methylaniline. The molecule behaves as a cation at low pH and a neutral lipophile at neutral/high pH.

Critical Application Notes

"Grease Ball" Effect in Purification

Due to the azepane ring (a 7-membered hydrophobic cycle), this molecule is significantly more lipophilic than morpholine or piperazine analogs.[1]

  • Implication: In Reverse Phase HPLC (C18), it will retain strongly.[1] You must use a high percentage of organic modifier (e.g., > 60% Acetonitrile) to elute it.

  • Tip: Always add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase.[1] This protonates the aniline, reducing the hydrophobicity slightly and improving peak shape by preventing interaction with residual silanols.

Recrystallization Strategy

If the compound requires purification from crude reaction mixtures:

  • Solvent System: Ethanol/Water or Methanol/Water.[1]

  • Procedure: Dissolve in hot Ethanol. Add Water dropwise until turbidity persists. Cool slowly. The flexible azepane ring may make crystallization slow; seeding is recommended.

Storage Stability
  • DMSO Solutions: Stable at -20°C. Avoid repeated freeze-thaw cycles which can cause precipitation of the "free base" if moisture enters and shifts the local pH.[1]

  • Solid State: Hygroscopicity is expected to be low (unless in salt form), but store in a desiccator to prevent oxidation of the aniline amine.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Bergström, C. A., et al. (2016).[1] "Early pharmaceutical profiling to predict solution behaviour and bioavailability." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2024). "3-(Azepane-1-sulfonyl)-4-methylaniline (Structure & Computed Properties)." National Center for Biotechnology Information. [1]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology.

Sources

The Serendipitous Pivot: From Antibiotics to Anti-diabetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Serendipitous Pivot: History and Discovery of Sulfonyl-4-Methylaniline Analogs (Sulfonylureas) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to the Sulfonyl-4-Methylaniline Scaffold[1]

Executive Summary: The Scaffold Identity

In the lexicon of medicinal chemistry, "sulfonyl-4-methylaniline" refers to the


-toluenesulfonyl (tosyl)  moiety.[1] While initially explored in the context of azo-dyes and sulfonamide antibiotics, this scaffold became the cornerstone of the Sulfonylurea  class of oral anti-diabetics.

This guide details the transition from the antimicrobial sulfanilamide core (


) to the hypoglycemic sulfonyl-4-methylaniline core (

), exemplifying how a minor structural modification—replacing an amino group with a methyl group—can completely invert pharmacological selectivity from bacterial folate inhibition to mammalian

channel modulation.[1]
Historical Genesis: The Typhoid Incident (1942)

The discovery of sulfonylurea analogs is a classic case of "clinical serendipity" validated by rigorous physiology.

2.1 The Janbon Incident

In 1942, at the University of Montpellier, Marcel Janbon was investigating a new sulfonamide analog, 2254 RP (p-amino-benzene-sulfonamido-isopropylthiodiazole), for the treatment of typhoid fever.[1] While the drug showed modest antibacterial efficacy, it induced a fatal side effect in malnourished patients: severe convulsions and coma.

Janbon suspected a toxicological etiology but soon realized the symptoms mirrored insulin shock. Blood glucose analysis confirmed profound hypoglycemia .

2.2 The Loubatières Deduction

Janbon’s colleague, physiologist Auguste Loubatières , performed the critical validation experiments between 1942 and 1946. His cross-species studies established the "Pancreatotropic Hypothesis":

  • Intact Pancreas Required: The hypoglycemic effect vanished in pancreatectomized dogs.

  • Beta-Cell Stimulation: The mechanism was not insulin mimicry, but the stimulation of insulin secretion from existing

    
    -cells.
    

This laid the groundwork for the structural pivot. To create a safe diabetes drug, chemists needed to eliminate the antibacterial activity (to prevent resistance and microbiome damage) while enhancing the hypoglycemic potency .

Structural Optimization: The Methyl-Amino Switch

The medicinal chemistry challenge was to divorce the two activities.

  • Antibiotic Pharmacophore: Requires a p-amino group (

    
    ) on the benzene ring to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase.[1]
    
  • Hypoglycemic Pharmacophore: Requires a sulfonylurea bridge, but the p-substituent modulates lipophilicity and half-life.[1]

The Solution: Replacing the hydrophilic amino group with a lipophilic methyl group.

  • Result: Tolbutamide (1-butyl-3-(4-methylphenyl)sulfonylurea).[1][2]

  • Effect: The PABA mimicry was destroyed (loss of antibiotic activity), but the lipophilic tolyl tail improved bioavailability and receptor binding for the sulfonylurea receptor (SUR1).

Table 1: Comparative SAR of the Pivot
FeatureSulfanilamide (Antibiotic)Tolbutamide (Anti-diabetic)
Core Structure


Para-Substituent Amino (

)
Methyl (

)
Target Dihydropteroate Synthase (Bacteria)SUR1 Subunit of

Channel (Human)
Primary Effect Inhibition of Folate SynthesisDepolarization of

-cells
Metabolic Fate Acetylation (N4)

Crystalluria
Oxidation of Methyl

Carboxylic Acid
Mechanism of Action: The Blockade

The sulfonyl-4-methylaniline analogs function as insulin secretagogues. They bind to the SUR1 subunit of the ATP-sensitive potassium channel (


) on the pancreatic 

-cell membrane.
4.1 Signaling Pathway Visualization

The following diagram illustrates the causal cascade initiated by Tolbutamide binding.

InsulinSecretion Drug Sulfonylurea (Tolbutamide) Receptor SUR1 Subunit (K-ATP Channel) Drug->Receptor Binds High Affinity Channel K+ Efflux BLOCKED Receptor->Channel Induces Closure Membrane Membrane Depolarization Channel->Membrane Accumulation of K+ CaChannel Voltage-Gated Ca2+ Channels OPEN Membrane->CaChannel Voltage Change CaInflux Intracellular Ca2+ INCREASE CaChannel->CaInflux Influx Granules Insulin Granule Exocytosis CaInflux->Granules Trigger Effect Hypoglycemia (Blood Glucose Drop) Granules->Effect Secretion

Caption: Figure 1.[1][3] Mechanism of Action. Sulfonylureas block K+ efflux, triggering depolarization-dependent calcium influx and insulin release.[1]

Experimental Protocol: Synthesis of Tolbutamide

The synthesis of Tolbutamide represents a standard nucleophilic addition to an isocyanate. This protocol is designed for a research-grade scale (approx. 10 mmol).[1]

Safety Note: Butyl isocyanate is a lachrymator and toxic. Perform all steps in a fume hood.

5.1 Reagents
  • p-Toluenesulfonamide (1.71 g, 10 mmol)[1]

  • 
    -Butyl isocyanate (1.19 g, 12 mmol)[1]
    
  • Potassium Carbonate (

    
    , anhydrous)[1][4]
    
  • Acetone (Dry, 50 mL)

  • HCl (10% aqueous solution)[1]

5.2 Step-by-Step Methodology
  • Activation: In a 100 mL Round Bottom Flask (RBF), dissolve 1.71 g of p-toluenesulfonamide in 40 mL of dry acetone. Add 2.0 g of anhydrous

    
    . Stir for 15 minutes to facilitate deprotonation of the sulfonamide nitrogen.
    
  • Addition: Add 1.2 equivalents (approx 1.35 mL) of

    
    -butyl isocyanate dropwise over 10 minutes.
    
  • Reflux: Attach a reflux condenser and heat the mixture at 60°C for 5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting sulfonamide spot should disappear.

  • Work-up:

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in 20 mL of water (the product exists as the water-soluble potassium salt).

    • Filter any insoluble impurities.

  • Precipitation: Slowly acidify the filtrate with 10% HCl to pH 3-4. The Tolbutamide will precipitate as a white solid.

  • Purification: Recrystallize from 65% ethanol/water.

  • Validation: Melting point should be 126–130°C.

5.3 Synthesis Workflow Diagram

SynthesisProtocol Start p-Toluenesulfonamide + K2CO3 (Acetone) React Add n-Butyl Isocyanate Reflux 5h @ 60°C Start->React Salt Evaporate Solvent Dissolve in Water (K+ Salt Form) React->Salt Acidify Acidify with HCl (Precipitate Product) Salt->Acidify Pure Recrystallize (EtOH/H2O) Acidify->Pure Final Tolbutamide (MP: 126-130°C) Pure->Final

Caption: Figure 2.[1][5][6][7][8] Synthetic route for Tolbutamide via isocyanate addition.[1][2][9][10]

Technical Validation & Quality Control

When synthesizing or evaluating sulfonyl-4-methylaniline analogs, the following parameters are critical for validation:

  • Melting Point Integrity: Sulfonamides have sharp melting points. A range >2°C indicates impurity (likely unreacted sulfonamide).

  • IR Spectroscopy:

    • Look for Sulfonyl peaks (

      
      ) : Strong bands at ~1350 
      
      
      
      (asymmetric) and ~1160
      
      
      (symmetric).[1]
    • Look for Urea Carbonyl (

      
      ) : Strong band at ~1650–1690 
      
      
      
      .[1]
  • Metabolic Stability (In Vitro): The 4-methyl group is the primary site of metabolism. In liver microsome assays, the methyl group is sequentially oxidized to a hydroxymethyl and then a carboxylic acid (inactive metabolite). This rapid oxidation is why Tolbutamide has a short half-life (6-12 hours) compared to Chlorpropamide (Cl-substituted).[1]

References
  • Janbon, M., et al. (1942).[1] Accidents hypoglycémiques graves par un sulfamidothiadiazol (le VK 57 ou 2254 RP). Montpellier Médical.

  • Loubatières, A. (1957). The Mechanism of Action of the Hypoglycemic Sulfonylureas. Diabetes.[2] [Link]

  • Tattersall, R. (2008). Discovery of the sulphonylureas.[11] Diabetes on the Net. [Link][1]

  • Sola, D., et al. (2015).[1] Sulfonylureas and their use in clinical practice.[12] Archives of Medical Science. [Link]

  • PubChem Compound Summary. (2024). Tolbutamide (CID 5505). National Library of Medicine. [Link]

Sources

Methodological & Application

A Comprehensive Guide to the N-Sulfonylation of Azepane: Reaction Conditions and Practical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The N-sulfonylazepane moiety is a significant structural motif in medicinal chemistry, found in a variety of pharmaceutical compounds.[1] The synthesis of this functional group is typically achieved through the nucleophilic substitution reaction between azepane, a cyclic secondary amine, and a sulfonyl chloride derivative. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for this transformation. It delves into the underlying mechanism, critical reaction parameters, a detailed experimental protocol, and a troubleshooting guide to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Sulfonylazepanes

Azepane, a seven-membered saturated heterocycle, is a key building block in the development of various therapeutic agents.[1] When functionalized with a sulfonyl group, the resulting N-sulfonylazepane (or sulfonamide) often exhibits desirable pharmacological properties. The sulfonamide group is a crucial pharmacophore in numerous approved drugs, acting as a bioisostere for carboxylic acids and participating in key hydrogen bonding interactions with biological targets.[2] Understanding and mastering the synthesis of N-sulfonylazepanes is therefore a critical skill for medicinal and synthetic chemists. The most common and direct method for this synthesis involves the reaction of azepane with a sulfonyl chloride in the presence of a base.[3] This guide provides the foundational knowledge and practical steps to perform this reaction efficiently.

Reaction Mechanism: The Nucleophilic Attack on Sulfonyl Sulfur

The formation of the N-S bond in an N-sulfonylazepane proceeds via a nucleophilic substitution reaction at the tetracoordinate sulfur atom of the sulfonyl chloride.[4][5] The mechanism is analogous to the acylation of an amine with an acyl chloride.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[7]

  • Leaving Group Departure: This attack leads to the displacement of the chloride ion, which is a good leaving group.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting azepane, rendering it non-nucleophilic and halting the reaction.[3]

The overall transformation is a robust and high-yielding method for creating the sulfonamide linkage.

G cluster_reactants Reactants cluster_products Products Azepane Azepane (Nucleophile) Azepane->inv1 SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->inv1 Base Base (e.g., Pyridine) Sulfonamide N-Sulfonylazepane Salt Protonated Base [Base-H]⁺Cl⁻ inv1->Sulfonamide Nucleophilic Substitution inv2->Salt HCl Scavenging

Caption: General reaction scheme for the N-sulfonylation of azepane.

Optimizing Reaction Conditions: A Parameter Guide

The success of the N-sulfonylation reaction hinges on the careful selection and control of several key parameters. The following table summarizes common choices and their rationale.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Sulfonylating Agent Benzenesulfonyl chloride, p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl)The choice depends on the desired 'R' group. Aromatic sulfonyl chlorides are generally stable and easy to handle. Ensure high purity, as hydrolysis to the sulfonic acid will prevent the reaction.[3]
Base Tertiary Amines: Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA). Inorganic Bases: K₂CO₃, Na₂CO₃.A base is essential to neutralize the HCl generated.[3] Pyridine can also act as a nucleophilic catalyst. TEA is a common, cost-effective choice. Use at least 1.1 equivalents, with 2.0 equivalents being common practice to ensure the reaction goes to completion.[8]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), ChloroformAprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[9] DCM is an excellent choice due to its inertness and ease of removal during work-up. The solubility of all reactants should be considered.
Temperature 0 °C to Room Temperature (approx. 25 °C)The reaction is often exothermic. Starting at 0 °C (ice bath) during the addition of the sulfonyl chloride helps to control the reaction rate and minimize side reactions.[8][9] After addition, the reaction is typically allowed to warm to room temperature.
Stoichiometry Azepane (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq)Using a slight excess of the sulfonyl chloride can help drive the reaction to completion. However, this may complicate purification. A 1:1 ratio of amine to sulfonyl chloride is often sufficient.[3]
Addition Rate Slow, dropwise addition of sulfonyl chlorideTo maintain temperature control and prevent a rapid, uncontrolled reaction, the sulfonyl chloride (either neat or dissolved in the reaction solvent) should be added slowly to the solution of azepane and base over 15-30 minutes.[9]

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 1-(phenylsulfonyl)azepane.

Materials:

  • Azepane (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Caption: A standard experimental workflow for N-sulfonylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane. Stir the solution until the azepane is fully dissolved.

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with stirring.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled reaction mixture over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting azepane.

  • Work-up: Once the reaction is complete, quench by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(phenylsulfonyl)azepane.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Reagent is sensitive to moisture.[3]2. Insufficient Base: HCl byproduct protonated the starting amine, halting the reaction.[3]3. Poor Amine Nucleophilicity: While azepane is quite nucleophilic, highly substituted analogs may be less reactive.1. Use a fresh bottle of sulfonyl chloride and ensure all glassware and solvents are anhydrous. Run the reaction under an inert atmosphere.[3]2. Ensure at least one equivalent of base is used; using two is standard practice.[8]3. For less reactive amines, gentle heating (e.g., 40 °C) after the initial addition may be required.[3]
Reaction is Sluggish 1. Low Temperature: Reaction rate is too slow at 0 °C.2. Steric Hindrance: Bulky groups on the sulfonyl chloride or amine can slow the reaction.1. After dropwise addition at 0 °C, allow the reaction to proceed at room temperature or with gentle heating.[9]2. Increase the reaction time or consider gentle heating.
Difficult Purification 1. Excess Sulfonyl Chloride: Unreacted electrophile co-elutes with the product.2. Pyridine Contamination: Pyridine salt byproducts can be difficult to remove.1. Use stoichiometric amounts (1.0 eq) of the sulfonyl chloride. If excess is used, a quenching amine scavenger resin can be employed before work-up.2. Ensure the acidic wash (1 M HCl) during work-up is thorough to fully remove pyridine as its hydrochloride salt.

Conclusion

The N-sulfonylation of azepane is a fundamental and reliable transformation in organic synthesis. Success is readily achieved by understanding the underlying nucleophilic substitution mechanism and carefully controlling key reaction parameters. By using anhydrous conditions, selecting an appropriate base and solvent, and managing the reaction temperature, researchers can consistently produce N-sulfonylazepane derivatives in high yield. The protocol and troubleshooting guide provided herein serve as a robust starting point for the synthesis of these valuable compounds in a research and drug development setting.

References

  • BenchChem. (2025).
  • Pattanayak, P., & Dinda, B. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4).
  • Request PDF. (n.d.). Synthesis of N-sulfonated N-azepines. ResearchGate. [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Synthesis. Benchchem.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Khan, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Fiveable. (2025). Sulfonyl Chloride Definition. [Link]

  • Wikipedia. (n.d.). Azepane. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

  • Regan, C., et al. (2024). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

Sources

incorporating 3-(Azepane-1-sulfonyl)-4-methylaniline into fragment-based screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-(Azepane-1-sulfonyl)-4-methylaniline into Fragment-Based Screening Campaigns

Executive Summary

This technical guide details the methodology for utilizing 3-(Azepane-1-sulfonyl)-4-methylaniline (referred to herein as Fragment AZP-S ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While often categorized as a standard building block, this molecule possesses specific structural features—a hydrophobic azepane ring, a polar sulfonamide linker, and a reactive aniline handle—that make it a "privileged" starting point for exploring 7-membered ring chemical space.

This document provides validated protocols for solubility assessment, Ligand-Observed NMR (STD-NMR) screening, and Surface Plasmon Resonance (SPR) kinetic validation. It specifically addresses the handling of the aniline moiety to prevent oxidative false positives, a common failure mode in screening similar fragments.

Physicochemical Profile & Strategic Value

Before integration into a screening library, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD.

Table 1: Physicochemical Properties of Fragment AZP-S

PropertyValueStrategic Implication
Molecular Weight ~268.37 DaIdeal for FBDD (Ro3 < 300 Da). Leaves "headroom" for chemical elaboration.
cLogP ~2.0 - 2.3Good balance of solubility and permeability. The azepane ring provides hydrophobic binding energy.
H-Bond Donors 2 (Aniline NH₂)The aniline amine acts as a primary donor and a critical vector for fragment growing.
H-Bond Acceptors 3 (Sulfonyl O, N)Sulfonamide oxygens often engage backbone amides in the target protein.
Topology 7-Membered RingKey Differentiator: Azepanes explore conformational space distinct from standard piperidines/pyrrolidines.
Structural Rationale
  • The Azepane Ring: Acts as a hydrophobic "anchor." Many binding pockets (e.g., GPCRs like 5-HT6, Kinase hydrophobic back-pockets) accommodate the slightly larger volume of a 7-membered ring better than a flat phenyl ring.

  • The Sulfonamide Linker: Provides a rigid geometry (tetrahedral sulfur) that orients the azepane and aniline vectors at a distinct angle, unlike amide linkers.

  • The Aniline Handle: This is the Growth Vector . Once binding is confirmed, the aniline can be readily acylated, alkylated, or converted to a urea to reach adjacent sub-pockets.

Experimental Workflow: The "Self-Validating" Cascade

To ensure data integrity, we utilize a funnel approach that eliminates false positives caused by aggregation or insolubility—common issues with sulfonamide-containing fragments.

FBDD_Workflow Library Fragment Library (DMSO Stock) QC Solubility QC (Nephelometry/DLS) Library->QC 100 mM Stock NMR Primary Screen (STD-NMR) QC->NMR Pass (>500 µM aq) SPR Orthogonal Validation (SPR Clean Screen) NMR->SPR Confirmed Binders SPR->QC Aggregation Check XRay Structural Biology (Soak/Co-crystal) SPR->XRay KD < 2 mM Chem Hit-to-Lead (Aniline Derivatization) XRay->Chem Growth Vector Defined

Figure 1: The screening cascade designed to filter out promiscuous binders early.

Detailed Protocols

Protocol A: Ligand-Observed NMR (STD-NMR)

The Gold Standard for validating fragment binding.

Objective: Detect transient binding of AZP-S to the target protein by transferring saturation from the protein to the ligand.

Reagents:

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.

  • Protein: Target protein at 10–20 µM.

  • Ligand (AZP-S): 500 µM (from 100 mM d6-DMSO stock).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a "Reference" tube: 500 µM AZP-S in buffer (no protein).

    • Prepare a "Test" tube: 500 µM AZP-S + 20 µM Protein (Ligand:Protein ratio = 25:1).

    • Critical Step: Centrifuge samples at 12,000 x g for 5 mins to remove aggregates before transferring to NMR tubes.

  • Pulse Sequence (stdiffesgp.3):

    • Use a standard STD sequence with excitation sculpting for water suppression.

    • On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (regions with no ligand signals) to saturate protein protons.

    • Off-Resonance Irradiation: Set at 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Temperature: 298 K (25°C).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Success Criteria: Signals corresponding to the Azepane ring protons (approx 1.5–1.8 ppm and 3.2 ppm) and the Methyl group (2.3 ppm) should appear in the difference spectrum.

    • Note: The aniline protons may exchange with solvent and be invisible; rely on the non-exchangeable CH protons.

Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"

Essential for Aniline-containing fragments.

Objective: Eliminate "sticky" compounds and determine binding kinetics. Aniline derivatives can sometimes oxidize and covalently link to the dextran matrix (CM5 chips).

Instrument: Biacore 8K or S200. Sensor Chip: Series S Sensor Chip CM5 or Ni-NTA (depending on protein tag).

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize target protein to ~3000 RU (high density for weak binders).

    • Reference Channel: Immobilize a null protein or deactivate surface with ethanolamine.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO. This corrects for bulk refractive index shifts.

  • The "Clean Screen" (Binding Level Screen):

    • Inject AZP-S at a single high concentration (e.g., 200 µM) for 30 seconds.

    • Pass Criteria: Square-wave sensorgram (rapid on/off).

    • Fail Criteria: "Shark-fin" shape (slow dissociation) or super-stoichiometric binding (Response > Theoretical Rmax).

    • Specific Warning: If the baseline drifts upwards after injection, the aniline may be reacting with the surface. Add 1 mM TCEP to the running buffer to maintain a reducing environment.

  • Affinity Determination:

    • For passing fragments, run a dose-response (12.5 µM to 400 µM).

    • Fit to a 1:1 Steady State Affinity model to determine

      
      .
      

Fragment Evolution: From Hit to Lead

Once AZP-S is validated as a binder, the aniline amine becomes the primary handle for chemical elaboration. The diagram below illustrates the standard "Growth" pathways.

Fragment_Evolution Core Fragment AZP-S (Hit) Amide Amide Coupling (R-COOH + HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Lead1 Lead A: Amide Linked (Rigid, H-bond Acceptor) Amide->Lead1 Lead2 Lead B: Urea Linked (H-bond Donor/Acceptor) Urea->Lead2 Lead3 Lead C: Secondary Amine (Basic, Flexible) RedAm->Lead3

Figure 2: Synthetic pathways for evolving the aniline handle.

Expert Insight: When evolving this fragment, prioritize Amide Coupling first. The resulting amide carbonyl often picks up an additional hydrogen bond from the protein backbone, significantly boosting potency (Ligand Efficiency).

References

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. Link

  • PubChem Compound Summary. (2023). 3-(Azepane-1-sulfonyl)-4-methylaniline (CID 3726934).[2] National Center for Biotechnology Information. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990–5003. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of Azepane-Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information provided is based on the known hazards of the constituent chemical moieties of azepane-sulfonyl anilines, namely anilines, sulfonyl-containing compounds, and azepane derivatives. Specific safety and toxicity data for this exact class of compounds are limited, and therefore, a thorough risk assessment should be conducted for each specific molecule and experimental procedure. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, if available.

Introduction and Scientific Context

Azepane-sulfonyl anilines are a class of organic compounds that incorporate three key structural features: a saturated seven-membered azepane ring, a sulfonamide linkage, and an aniline moiety. This combination of functional groups makes them of interest in medicinal chemistry and drug development, as sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.[1] The azepane ring introduces a flexible, three-dimensional element that can be crucial for binding to biological targets.[2][3]

However, the very features that make these compounds biologically interesting also necessitate careful handling and storage protocols. The aniline component, in particular, is associated with significant health hazards, including toxicity upon inhalation, ingestion, and skin contact, as well as being a suspected mutagen and carcinogen.[4] The sulfonyl group can also contribute to the reactivity of the molecule. Therefore, a comprehensive understanding of the potential risks and the implementation of robust safety procedures are paramount for any researcher working with this class of compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with azepane-sulfonyl anilines are derived from the aniline substructure. Anilines are known to be toxic and can be absorbed through the skin.[5] They can cause skin and eye irritation, and upon significant exposure, may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]

Inferred Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 or 4💀 or ❗Danger or WarningToxic or Harmful if swallowed.[4][7]
Acute Toxicity, DermalCategory 3 or 4💀 or ❗Danger or WarningToxic or Harmful in contact with skin.[4][7]
Acute Toxicity, InhalationCategory 3 or 4💀 or ❗Danger or WarningToxic or Harmful if inhaled.[4][7]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[8]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.[8]
Skin SensitizationCategory 1WarningMay cause an allergic skin reaction.[9]
Germ Cell MutagenicityCategory 2kesehatanWarningSuspected of causing genetic defects.[4]
CarcinogenicityCategory 2kesehatanWarningSuspected of causing cancer.[4]
Specific Target Organ ToxicityMay varykesehatanDanger or WarningMay cause damage to organs through prolonged or repeated exposure.

Risk Assessment Workflow:

A thorough risk assessment should be performed before any new experimental work with azepane-sulfonyl anilines. This process should identify potential hazards, evaluate the risks, and implement control measures to minimize exposure.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Chemical, Physical, Procedural) B Evaluate Risks (Likelihood & Severity) A->B Analyze C Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) B->C Mitigate D Review and Update (Periodically or with procedural changes) C->D Monitor D->A Re-evaluate

Caption: A logical workflow for conducting a risk assessment when working with azepane-sulfonyl anilines.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment should be utilized.

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of azepane-sulfonyl anilines, especially in powdered form or when volatile solvents are used, must be conducted in a properly functioning chemical fume hood.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[4]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving azepane-sulfonyl anilines.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for these compounds.

  • Restricted Access: Designate specific areas for working with and storing these compounds, with access limited to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Always wash hands thoroughly after handling these chemicals, even if gloves were worn.[5]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling azepane-sulfonyl anilines:

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[7]

  • Skin Protection:

    • Gloves: Due to the potential for dermal absorption, appropriate chemical-resistant gloves are essential. Butyl rubber, neoprene, or Viton gloves are generally recommended for handling anilines; nitrile gloves may not offer sufficient protection for prolonged contact.[5] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn to protect street clothing and skin.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory.[4]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, or during the cleanup of large spills, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[5]

Safe Handling and Storage Protocols

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, weighing paper or a suitable container, spatula, and the appropriate solvent.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 3.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Use a disposable weighing paper or a tared, sealed container to prevent contamination of the balance.

    • Handle the compound carefully to avoid generating dust.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

    • If necessary, gently swirl or sonicate the mixture to aid dissolution.

  • Cleanup:

    • Carefully dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Wipe down the balance and the work surface in the fume hood with an appropriate decontaminating solution.

Storage Conditions:

Proper storage is crucial to maintain the stability of azepane-sulfonyl anilines and to prevent accidental exposure.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[10]Elevated temperatures can promote degradation. The stability of sulfonamides can vary, with some showing degradation at higher temperatures.[11]
Light Protect from light.[4]Anilines and related aromatic compounds can be light-sensitive.
Atmosphere Store in a tightly sealed container.[10]Protects from moisture and atmospheric contaminants.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[5]Anilines can react with strong oxidizers and acids. The sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.
Location Store in a designated, labeled, and secure area, such as a chemical storage cabinet.[5]Prevents unauthorized access and accidental spills.

Emergency Procedures

Spill Response:

The appropriate response to a spill will depend on its size and location.

SpillResponse cluster_spill Spill Response Protocol Spill Spill Occurs Size Assess Spill Size Spill->Size SmallSpill Small Spill (Can be cleaned up in <10 min by trained personnel) Size->SmallSpill Small LargeSpill Large Spill (or outside fume hood) Size->LargeSpill Large Cleanup Don appropriate PPE Absorb with inert material Collect in sealed container for hazardous waste SmallSpill->Cleanup Evacuate Evacuate Area Secure the scene Call for help (EH&S, 911 if necessary) LargeSpill->Evacuate

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up procedures for the manufacturing of 3-(Azepane-1-sulfonyl)-4-methylaniline. The synthesis of this and similar substituted sulfonamides is a critical process in the development of various pharmacologically active compounds. This guide offers a detailed exploration of a plausible and robust synthetic route, from laboratory-scale execution to pilot-plant scale-up. Key considerations for process safety, optimization, and quality control are discussed in depth. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring both reproducibility and safety.

Introduction

3-(Azepane-1-sulfonyl)-4-methylaniline is a substituted aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The successful and efficient synthesis of such molecules is paramount for advancing drug discovery and development programs. The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges, including managing reaction exotherms, ensuring consistent product quality, and maintaining a safe operating environment.

This guide outlines a practical and scalable two-step synthetic approach to 3-(Azepane-1-sulfonyl)-4-methylaniline, commencing with the chlorosulfonylation of 4-methylaniline, followed by amidation with azepane. The subsequent sections will provide detailed protocols, process optimization strategies, and analytical methodologies to ensure the production of a high-purity final product.

Synthetic Strategy and Rationale

The chosen synthetic route, depicted below, is designed for its convergency and utilization of readily available starting materials. The key steps are:

  • Chlorosulfonylation: The regioselective introduction of a chlorosulfonyl group onto the 4-methylaniline backbone. This reaction is a critical step that dictates the overall efficiency of the synthesis.

  • Sulfonamide Formation: The reaction of the generated sulfonyl chloride with azepane to form the desired 3-(Azepane-1-sulfonyl)-4-methylaniline.

Synthetic_Route 4-Methylaniline 4-Methylaniline Intermediate_Sulfonyl_Chloride Intermediate_Sulfonyl_Chloride 4-Methylaniline->Intermediate_Sulfonyl_Chloride Chlorosulfonic Acid 3-(Azepane-1-sulfonyl)-4-methylaniline 3-(Azepane-1-sulfonyl)-4-methylaniline Intermediate_Sulfonyl_Chloride->3-(Azepane-1-sulfonyl)-4-methylaniline Azepane, Base

Caption: Proposed two-step synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline.

Laboratory-Scale Synthesis Protocol

This protocol is suitable for the synthesis of 1-10 g of the target compound and serves as the basis for further scale-up development.

Step 1: Synthesis of 4-Methyl-3-(chlorosulfonyl)aniline

Materials:

  • 4-Methylaniline

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 4-methylaniline (1.0 eq) and dichloromethane (10 vol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-3-(chlorosulfonyl)aniline. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline

Materials:

  • 4-Methyl-3-(chlorosulfonyl)aniline (from Step 1)

  • Azepane

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a fume hood, dissolve the crude 4-methyl-3-(chlorosulfonyl)aniline (1.0 eq) in dichloromethane (10 vol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0-5 °C.

  • In a separate flask, prepare a solution of azepane (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (2 vol).

  • Add the azepane solution dropwise to the sulfonyl chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.[1][2]

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[1][3]

Scale-Up Considerations and Procedures

Transitioning from the laboratory to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Safety
  • Chlorosulfonylation: This reaction is highly exothermic and generates hydrogen chloride gas. On a larger scale, the addition of chlorosulfonic acid must be carefully controlled to manage the heat evolution.[4] A jacketed reactor with efficient cooling is mandatory. The rate of addition should be determined by a reaction calorimetry study to understand the thermal profile. A scrubber system must be in place to neutralize the evolved HCl gas.

  • Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All equipment must be scrupulously dried before use. Personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is essential.[5] Azepane is a flammable and corrosive liquid; appropriate handling precautions should be taken.[6][7]

Process Optimization

ParameterLaboratory ScalePilot ScaleRationale for Change
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorTo allow for precise temperature control and safe handling of corrosive reagents.
Agitation Magnetic stirrerOverhead mechanical stirrer with appropriate impeller designTo ensure efficient mixing in a larger volume and prevent localized "hot spots".
Reagent Addition Dropping funnelMetering pumpFor precise and controlled addition of reagents, which is critical for managing the exotherm of the chlorosulfonylation.
Work-up Separatory funnelReactor-based liquid-liquid extractionTo handle larger volumes safely and efficiently.
Purification Column chromatographyCrystallization/RecrystallizationColumn chromatography is not practical for large quantities. Crystallization is a more scalable and economical method for purification of solid products.[8]

digraph "Scale_Up_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
subgraph "cluster_Lab" {
    label = "Laboratory Scale";
    style = "rounded";
    "Flask" [label="Round-Bottom Flask"];
    "Stirrer" [label="Magnetic Stirrer"];
    "Funnel" [label="Dropping Funnel"];
    "Chromatography" [label="Column Chromatography"];
    "Flask" -> "Stirrer" -> "Funnel" -> "Chromatography" [style=invis];
}

subgraph "cluster_Pilot" {
    label = "Pilot Scale";
    style = "rounded";
    "Reactor" [label="Jacketed Reactor"];
    "Overhead_Stirrer" [label="Overhead Stirrer"];
    "Pump" [label="Metering Pump"];
    "Crystallization" [label="Crystallization"];
    "Reactor" -> "Overhead_Stirrer" -> "Pump" -> "Crystallization" [style=invis];
}

"Flask" -> "Reactor" [label="Vessel"];
"Stirrer" -> "Overhead_Stirrer" [label="Agitation"];
"Funnel" -> "Pump" [label="Addition"];
"Chromatography" -> "Crystallization" [label="Purification"];

}

Caption: Key changes in equipment and procedures during scale-up.

Pilot-Scale Manufacturing Protocol

This protocol is designed for the production of 1-5 kg of the final product.

Step 1: Chlorosulfonylation

  • Ensure the jacketed reactor is clean and dry.

  • Charge the reactor with 4-methylaniline and dichloromethane under a nitrogen atmosphere.

  • Cool the reactor contents to 0-5 °C.

  • Using a metering pump, slowly add chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.

  • After the addition, allow the reaction to proceed at room temperature for 12-16 hours.

  • Monitor the reaction by HPLC.

  • Prepare a separate vessel with a sufficient amount of ice and water.

  • Slowly transfer the reaction mixture to the ice/water mixture for quenching.

  • Perform phase separation and extractions within the reactor system.

Step 2: Sulfonamide Formation and Purification

  • Charge the reactor with the crude sulfonyl chloride solution from the previous step.

  • Cool to 0-5 °C.

  • Add the solution of azepane and triethylamine via a metering pump at a controlled rate.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Perform aqueous washes as described in the lab-scale protocol.

  • Concentrate the organic layer by distillation.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol, or a mixture with water).

  • Heat the solution to dissolve the crude product, then cool slowly to induce crystallization.

  • Isolate the product by filtration and wash the filter cake with a cold crystallization solvent.

  • Dry the product under vacuum at an appropriate temperature.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required specifications.[9][10]

TechniquePurposeTypical Parameters
HPLC Purity assessment, reaction monitoringC18 reverse-phase column; mobile phase of acetonitrile/water with a modifier (e.g., formic acid); UV detection at an appropriate wavelength (e.g., 254 nm).[2]
¹H and ¹³C NMR Structural confirmationDMSO-d₆ or CDCl₃ as solvent. The spectra should be consistent with the structure of 3-(Azepane-1-sulfonyl)-4-methylaniline.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) in positive mode to observe the [M+H]⁺ ion.[2]
Differential Scanning Calorimetry (DSC) Thermal hazard assessment of intermediates and final productTo identify any decomposition exotherms.
Loss on Drying (LOD) Residual solvent analysisTo ensure residual solvents are below acceptable limits.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[5] For handling highly corrosive materials like chlorosulfonic acid, additional protection is necessary.[11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing chlorinated solvents should be segregated.

  • Emergency Procedures: All personnel should be trained on emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.[6][7]

Conclusion

The successful scale-up of the synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline is achievable through careful planning, process optimization, and a strong emphasis on safety. This guide provides a foundational framework for transitioning from a laboratory-scale procedure to a robust and reproducible manufacturing process. The principles and protocols outlined herein can be adapted and further refined to meet specific project requirements and regulatory standards, ultimately facilitating the efficient production of this valuable chemical intermediate.

References

  • AK Scientific, Inc.
  • BLD Pharmatech.
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper C
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - Frontiers. (2023).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023).
  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides - Benchchem.
  • 3-(azepane-1-sulfonyl)-4-methylaniline - PubChem.
  • Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline | Scientific.Net.
  • Cayman Chemical.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid.
  • Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline - Benchchem.
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • The Sarpong Group, University of California, Berkeley.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • 3-(azepane-1-sulfonyl)-4-methylaniline - Aaronchem.
  • Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs - ResearchG
  • Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annul
  • One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks - Organic Chemistry Frontiers (RSC Publishing).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs - Hilaris Publisher. (2011).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Impurity Occurrence and Removal in Crystalline Products
  • Purification Strategies for Flavones and Rel
  • Purification of synthesis intermedi
  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cycliz
  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. (2022).

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Azepane-1-sulfonyl)-4-methylaniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your purification strategy, and ensure the final compound meets the highest standards of purity required for drug discovery and development.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline, like many sulfonamide syntheses, typically involves the reaction of an aniline with a sulfonyl chloride.[1][2] This process, while generally efficient, can generate several process-related impurities.

Q1: What are the most common impurities I should expect when synthesizing 3-(Azepane-1-sulfonyl)-4-methylaniline?

The impurity profile is intrinsically linked to the synthetic route. Assuming a standard synthesis involving the reaction of 4-methylaniline with azepane-1-sulfonyl chloride, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 4-methylaniline: A common and often volatile impurity.

    • Azepane-1-sulfonyl chloride: May persist if the reaction does not go to completion. It can also hydrolyze to form azepane-1-sulfonic acid.

  • Side-Reaction By-products:

    • Di-sulfonated aniline: Primary anilines can sometimes react twice with the sulfonyl chloride, leading to the formation of a di-sulfonamide impurity.[1] This is particularly relevant if the reaction conditions are not carefully controlled.

    • Hydrolysis Products: The sulfonyl chloride starting material can react with trace amounts of water to form the corresponding sulfonic acid.

  • Degradation Products:

    • Anilines can be susceptible to oxidation, leading to colored impurities.[3] Exposure to air and light over extended periods can exacerbate this issue.

The following diagram illustrates the likely synthetic pathway and the origin of these common impurities.

Synthesis_and_Impurities cluster_impurities Potential Impurities SM1 4-methylaniline Reaction Sulfonylation Reaction (Base, Solvent) SM1->Reaction SM2 Azepane-1-sulfonyl chloride SM2->Reaction Product 3-(Azepane-1-sulfonyl)-4-methylaniline (Target Compound) Reaction->Product Impurity1 Unreacted 4-methylaniline Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted/Hydrolyzed Azepane-1-sulfonyl chloride Reaction->Impurity2 Incomplete Reaction Impurity3 Di-sulfonated By-product Reaction->Impurity3 Side Reaction

Caption: Synthetic pathway and origin of common impurities.

Section 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you might encounter during the purification of your target compound.

Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is often due to a high concentration of impurities or choosing a solvent in which the compound's solubility curve is too steep.[4]

Causality & Solutions:

  • High Impurity Load: Impurities depress the melting point of the mixture, making it more likely to separate as a liquid.

    • Solution: Before recrystallization, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[4]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide.[4]

    • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of a more polar "anti-solvent" (like water if using ethanol or isopropanol), and allow it to cool more slowly.[4] Solvent systems like ethanol-water or isopropanol-water are often effective for sulfonamides.[5]

  • Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules enough time to align into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[4]

Q3: I'm performing column chromatography on silica gel, but my yield is very low and the compound is streaking badly on the TLC plate. Why is this happening?

Aniline derivatives are basic, and the surface of standard silica gel is slightly acidic.[6] This can lead to strong, sometimes irreversible, binding of your amine-containing compound to the stationary phase, resulting in poor recovery and band streaking.[6]

Causality & Solutions:

  • Acid-Base Interaction: The basic nitrogen of the aniline group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

    • Solution 1 (Solvent Modification): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase.[6] This neutralizes the acidic sites on the silica, preventing the product from sticking.

    • Solution 2 (Alternative Stationary Phase): If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes interactions.[7]

Q4: My final product has a persistent yellow or brown color. How can I remove it?

This coloration is often due to trace amounts of oxidized impurities, which are common with aniline compounds.[3] These impurities are often highly colored and can be difficult to remove by standard crystallization alone.

Causality & Solutions:

  • Oxidized Species: Aromatic amines can oxidize to form highly conjugated, colored species.

    • Solution (Decolorization): During the recrystallization process, after your compound is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[4] The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[4] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Section 3: Standardized Purification & Analysis Protocols

To ensure reproducibility, follow these detailed protocols for the purification and analysis of 3-(Azepane-1-sulfonyl)-4-methylaniline.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[4] The key is selecting an appropriate solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-5 minutes.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Solvent SystemPolaritySuitability for SulfonamidesReference
Isopropanol/WaterPolarOften highly effective for sulfonamides.[4]
Ethanol (95%)/WaterPolarA common and effective choice for molecules with polar and nonpolar groups.[5]
Ethyl Acetate/HexanesMid-PolarGood for less polar impurities.[7]
Dichloromethane/MethanolPolarCan be used but requires careful control of ratios.[7]
Protocol 2: Flash Column Chromatography

This protocol is designed for purifying basic aniline compounds on standard silica gel.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.25-0.35.

  • Solvent Preparation: Prepare the mobile phase identified in the previous step. Crucially, add 0.5-1% triethylamine (TEA) to this solvent mixture to prevent product streaking and loss.[6]

  • Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase (containing TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for accurately determining the purity of synthesized compounds.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of your purified compound and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., methanol or acetonitrile) to make a ~0.1 mg/mL solution.[8]

  • HPLC Conditions: Set up the HPLC system with the parameters listed in the table below. These are typical starting conditions and may require optimization.

  • Injection: Inject the prepared sample solution (e.g., 5 µL).[9]

  • Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. Calculate the % purity by dividing the area of the main peak by the total area of all peaks.[8]

ParameterTypical ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for moderately polar organic molecules.
Mobile Phase A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA)Acid modifier improves peak shape for basic compounds like anilines.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.[9]
Detection UV at 254 nm or 265 nmAromatic rings in the molecule provide strong UV absorbance.[9]
Column Temp. 25-30 °CEnsures reproducible retention times.[9]

Section 4: General FAQs

Troubleshooting_Workflow Start Crude Product Obtained Analysis Analyze by TLC/LCMS Assess Purity & Complexity Start->Analysis PurityCheck Purity > 95%? Analysis->PurityCheck ImpurityType What is the main issue? PurityCheck->ImpurityType No End Pure Product PurityCheck->End Yes Recrystallize Recrystallization (Protocol 1) ImpurityType->Recrystallize Few, less polar impurities Column Column Chromatography (Protocol 2) ImpurityType->Column Multiple impurities or starting materials present Charcoal Recrystallize with Activated Charcoal ImpurityType->Charcoal Colored impurities Reassess Re-evaluate Synthesis ImpurityType->Reassess Very low purity (<50%) Recrystallize->Analysis Column->Analysis Charcoal->Analysis

Caption: A general workflow for troubleshooting purification.

Q5: How can I confirm the identity and structure of my final, purified compound?

While HPLC can confirm purity, it does not confirm identity. A combination of spectroscopic methods is required:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch of the aniline and the S=O stretches of the sulfonamide.[10]

Q6: What are the best practices for storing purified 3-(Azepane-1-sulfonyl)-4-methylaniline?

Given its aniline functional group, the compound may be sensitive to light and air. For long-term storage, it is recommended to store the solid compound in a well-sealed amber vial under an inert atmosphere (like nitrogen or argon) at a low temperature (e.g., 4 °C) to minimize degradation.

References
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. AOAC Publications.
  • Experiment 3 Notes - Chemistry LibreTexts. Chemistry LibreTexts.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov.
  • (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. ResearchGate.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
  • Does aniline stick in columns during column chromatography?. ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • Purine and Related Compound Purification Strategies. Teledyne Labs.

Sources

Technical Support Center: HPLC Method Development for 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-(Azepane-1-sulfonyl)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. The information herein is grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Introduction: Understanding the Analyte

3-(Azepane-1-sulfonyl)-4-methylaniline is a substituted aromatic amine containing a sulfonamide group.[1][2] Its structure presents specific challenges and considerations for reverse-phase HPLC method development. The basic aniline moiety (a derivative of p-toluidine) and the polar sulfonamide group will significantly influence its retention and peak shape. Understanding the physicochemical properties of this molecule is the first step toward a robust separation method.

Physicochemical Properties of 3-(Azepane-1-sulfonyl)-4-methylaniline:
PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C13H20N2O2S[3]Provides the basis for molecular weight calculation.
Molecular Weight 268.38 g/mol [3]Standard molecular weight for a small molecule, suitable for standard HPLC columns and pressures.
Structure Aromatic amine with a sulfonamide substituent.[2]The basic aniline group is prone to interaction with residual silanols on the stationary phase, potentially causing peak tailing. The sulfonamide group adds polarity.
pKa (Predicted) The aniline amine group is basic. The pKa of the conjugate acid is likely in the range of 3-5, similar to other substituted anilines.[4]The ionization state of the analyte, and therefore its retention, will be highly dependent on the mobile phase pH.[5]
XlogP (Predicted) 2.0[2]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Method Development FAQs

This section provides answers to common questions encountered during the initial stages of method development for 3-(Azepane-1-sulfonyl)-4-methylaniline.

Q1: What is the best starting point for column selection?

A1: For an analyte with moderate hydrophobicity like 3-(azepane-1-sulfonyl)-4-methylaniline, a C18 column is the most versatile and common starting point in reversed-phase HPLC.[6][7]

  • Rationale: C18 columns provide a good balance of hydrophobic retention for a wide range of molecules.[7] Given the predicted XlogP of 2.0, a C18 stationary phase will offer adequate retention.

  • Recommendation: Start with a standard C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size). For faster analysis and higher efficiency, consider using a column with smaller particles (e.g., < 2 µm), which is characteristic of Ultra-Performance Liquid Chromatography (UPLC).[8][9][10]

Q2: How do I choose the initial mobile phase composition?

A2: The mobile phase should consist of a polar solvent (A) and a less polar organic modifier (B). A good starting point is a gradient elution to determine the approximate organic solvent concentration needed to elute the analyte.

  • Mobile Phase A (Aqueous): Deionized water with a buffer or pH modifier. Due to the basic nature of the aniline group, controlling the pH is critical.[4] A low pH mobile phase (e.g., pH 2.5-3.5) using formic acid or phosphoric acid is recommended to ensure the aniline is protonated and to minimize silanol interactions, which can cause peak tailing.[11]

  • Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[12]

  • Starting Gradient: A common scouting gradient is 5% to 95% B over 15-20 minutes. This will help to determine the elution conditions for your analyte.

Q3: What detection wavelength should I use?

A3: Aromatic compounds like 3-(azepane-1-sulfonyl)-4-methylaniline typically exhibit strong UV absorbance.

  • Recommendation: To determine the optimal wavelength, perform a UV scan of the analyte in the mobile phase. A good starting point for substituted anilines and sulfonamides is in the range of 254-270 nm.[13][14] A photodiode array (PDA) detector is highly recommended to assess peak purity and select the wavelength of maximum absorbance.

Q4: What are the recommended initial instrument parameters?

A4: The following table summarizes a good set of starting parameters for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.[6]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of silanol groups and ensures consistent protonation of the analyte.[11]
Mobile Phase B AcetonitrileGood UV transparency and often provides better peak shape than methanol.[12]
Gradient 5% to 95% B in 20 minutesA broad gradient to locate the elution point of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[15]
Injection Volume 5-10 µLA smaller injection volume can minimize peak distortion.[16]
Detection UV at 265 nmA common wavelength for sulfonamides and aromatic compounds.[17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems
Q5: My peak is tailing. What are the likely causes and how can I fix it?

A5: Peak tailing is a common issue, especially with basic compounds like anilines.[18]

  • Cause 1: Secondary Interactions with Silanols: The basic aniline group can interact with acidic residual silanol groups on the silica-based stationary phase.[19]

    • Solution: Lower the mobile phase pH to 2.5-3.5 with an acid like formic or phosphoric acid. This protonates the aniline, reducing its interaction with silanols. It also suppresses the ionization of the silanol groups.[18]

  • Cause 2: Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is close to the pKa of the analyte's conjugate acid, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[20] For this basic compound, a low pH is generally preferred.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak tailing.[21]

    • Solution: Reduce the injection volume or the concentration of the sample.[16]

  • Cause 4: Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path.[19]

    • Solution: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer allows) or replace it.

Q6: I am observing split peaks. What should I investigate?

A6: Split peaks can have several causes, often related to the sample introduction or column integrity.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Cause 2: Partially Clogged Frit or Column Void: A blockage in the column inlet frit or a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.[19]

    • Solution: Replace the column inlet frit if possible. If a void is suspected, the column may need to be replaced.

  • Cause 3: Co-eluting Impurity: The split peak may actually be two closely eluting compounds.

    • Solution: Use a PDA detector to check the peak purity across the entire peak. If it is not pure, optimize the mobile phase or gradient to improve the separation.[22]

Resolution and Retention Time Issues
Q7: The resolution between my analyte and an impurity is poor. How can I improve it?

A7: Poor resolution means the peaks are not adequately separated.[22]

  • Solution 1: Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. Also, fine-tuning the mobile phase pH can change the retention of ionizable compounds and improve resolution.[4]

  • Solution 2: Adjust the Gradient: A shallower gradient (slower increase in the organic solvent) will increase the run time but often improves the resolution of closely eluting peaks.[22]

  • Solution 3: Increase Column Efficiency: Use a longer column or a column with a smaller particle size (UPLC).[23] Both of these will increase the number of theoretical plates and improve resolution.[9]

  • Solution 4: Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase chemistry, such as a phenyl or cyano column, which can offer different selectivities for aromatic compounds.[7]

Q8: My retention times are drifting or shifting between injections. What is the cause?

A8: Drifting retention times can compromise the reliability of your method.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.[24]

    • Solution: Increase the equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Changes in Mobile Phase Composition: The mobile phase can change over time due to evaporation of the more volatile organic component or degradation.[24]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Cause 3: Temperature Fluctuations: The column temperature can affect retention times.[15]

    • Solution: Use a column oven to maintain a constant temperature.

  • Cause 4: Pump or System Leaks: A leak in the HPLC system will cause the flow rate to be inconsistent, leading to retention time shifts.[25]

    • Solution: Perform a system pressure test and check all fittings for leaks.

Visual Workflows

Method Development Workflow

MethodDevelopment A Define Analyte Properties (Structure, pKa, Polarity) B Initial Column Selection (e.g., C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) B->C D Run Scouting Gradient (5-95% B over 20 min) C->D E Evaluate Chromatogram (Retention, Peak Shape) D->E G Peak Shape Acceptable? E->G Assess F Optimize Method F->D Re-run H Resolution Acceptable? G->H Yes I Adjust pH / Buffer G->I No (Tailing) J Adjust Gradient Slope H->J No L Method Finalized H->L Yes I->F J->F K Change Organic Modifier (MeOH) J->K If needed K->F Troubleshooting Start Problem Observed Problem Identify Problem: Peak Tailing, Poor Resolution, Retention Shift Start->Problem Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Problem->Resolution Shift Retention Shift? Problem->Shift Sol_T1 Lower Mobile Phase pH (e.g., to 2.5-3.0) Tailing->Sol_T1 Sol_T2 Reduce Sample Concentration Tailing->Sol_T2 Sol_T3 Check/Replace Guard Column Tailing->Sol_T3 Sol_R1 Adjust Gradient Slope Resolution->Sol_R1 Sol_R2 Change Organic Modifier (ACN <=> MeOH) Resolution->Sol_R2 Sol_R3 Use Higher Efficiency Column Resolution->Sol_R3 Sol_S1 Increase Equilibration Time Shift->Sol_S1 Sol_S2 Prepare Fresh Mobile Phase Shift->Sol_S2 Sol_S3 Check for System Leaks Shift->Sol_S3

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Vertex AI Search. (2024, October 13).
  • Alispharm.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • RJPT.
  • Scribd.
  • WebofPharma. (2026, February 13).
  • GMP Insiders.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • RSC Publishing.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • alwsci. (2025, November 18).
  • Chrom Tech, Inc. (2025, October 28).
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate.
  • Benchchem.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • MilliporeSigma. Factors Affecting Resolution in HPLC.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
  • ResearchGate. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes | Request PDF.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • PubChemLite. 3-(azepane-1-sulfonyl)-4-methylaniline.
  • ResearchGate.
  • PubMed. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • PMC. (2019, January 28).
  • Phenomenex. (2025, June 6).
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • SIELC Technologies.
  • ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF.
  • Moravek.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • LCGC International. (2013, November 1).
  • (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • ChemicalBook. 3-(AZEPANE-1-SULFONYL)-4-METHYL-PHENYLAMINE.
  • (2025, May 20). 4-methyl-N-sulfinylaniline - 15795-42-3, C7H7NOS, density, melting point, boiling point, structural formula, synthesis.
  • MilliporeSigma. p-Toluidine 99.6 106-49-0.

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Validation & Comparative

Structural Elucidation of Sulfonamide Scaffolds: A Comparative C-NMR Analysis of Azepane vs. Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 3-(Azepane-1-sulfonyl)-4-methylaniline (CAS: 326918-48-3) Methodology: Carbon-13 Nuclear Magnetic Resonance (


C-NMR) Spectroscopy
Application:  Structural Verification, Purity Profiling, and Analog Differentiation

Part 1: Executive Summary & Scientific Rationale

In medicinal chemistry, the 3-(Azepane-1-sulfonyl)-4-methylaniline scaffold serves as a critical building block, particularly in the synthesis of inhibitors targeting GPCRs and kinases. The structural integrity of the azepane (homopiperidine) ring is paramount. A common synthetic risk involves ring contraction or the use of incorrect starting materials, leading to the formation of the piperidine analog.

This guide provides a definitive protocol to distinguish the 7-membered azepane ring from the 6-membered piperidine analog using


C-NMR. Unlike Mass Spectrometry (MS), which may show similar fragmentation patterns for homologous series, C-NMR provides unambiguous evidence of ring size through specific methylene carbon chemical shifts.
The Core Challenge: Ring Size Differentiation

The primary challenge in characterizing this molecule is distinguishing the aliphatic region of the azepane ring from structurally similar heterocycles.

  • Target (Azepane): 7-membered ring, higher conformational flexibility.

  • Alternative (Piperidine): 6-membered ring, rigid chair conformation.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that aligns with the reference values provided below, follow this standardized protocol. This workflow is designed to minimize solvent-induced shift variations.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the mandatory standard for this analysis.
    
    • Reasoning: Sulfonamides and anilines often exhibit aggregation or poor solubility in CDCl

      
      . DMSO-d
      
      
      
      disrupts hydrogen bonding, sharpening the signals for the aniline carbons and ensuring the sulfonamide moiety is fully solvated.
  • Concentration: Dissolve 20–30 mg of the analyte in 0.6 mL of DMSO-d

    
    .
    
    • Note: Lower concentrations (<10 mg) may require excessive scan times to resolve the quaternary carbons attached to the sulfonyl group.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: Proton-decoupled

    
    C (e.g., zgpg30 or zgdc).
    
  • Spectral Width: 0 – 200 ppm.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The quaternary carbon bonded to the sulfonyl group (

      
      ) has a very long 
      
      
      
      relaxation time. Short delays will suppress this peak, leading to false-negative structural assignments.
  • Scans: Minimum 512 scans (1024 recommended for high S/N).

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow for validating the structure, from sample prep to data interpretation.

NMR_Workflow cluster_logic Region Logic Sample Sample: 20mg Solvent: DMSO-d6 Acquisition Acquisition D1 = 3.0s Scans > 512 Sample->Acquisition Dissolution Processing Processing LB = 1.0 Hz Baseline Corr. Acquisition->Processing FT Analysis Region Analysis Processing->Analysis Peak Picking Decision Structure Confirmed? Analysis->Decision Compare vs Ref Table Aliphatic 1. Aliphatic Region (20-50 ppm) Check Ring Size Analysis->Aliphatic Aromatic 2. Aromatic Region (110-150 ppm) Check Substitution Analysis->Aromatic

Caption: Operational workflow for C-NMR validation, emphasizing the critical relaxation delay (D1) and regional analysis logic.

Part 3: Comparative Data Analysis

The following data compares the Target Product (Azepane derivative) against its most likely structural alternative, the Piperidine derivative .

Reference Data Table (DMSO-d )
Carbon AssignmentRegionTarget: Azepane Analog (

ppm)
Alternative: Piperidine Analog (

ppm)
Differentiation Logic
Aliphatic Ring (

)
N-CH

47.8 – 48.5 46.5 – 47.0Azepane

-carbons are typically deshielded by ~1.5 ppm vs Piperidine.
Aliphatic Ring (

)
CH

28.5 – 29.2 24.8 – 25.5Critical Identifier: Azepane

-carbons resonate significantly downfield.
Aliphatic Ring (

)
CH

26.0 – 26.8 23.0 – 23.8Piperidine

-carbon is the most shielded peak in the spectrum.
Aliphatic Ring (

)
CH

26.0 – 26.8 N/AAzepane has extra methylene signals overlapping in the 26-27 ppm region.
Ar-Methyl Ar-CH

19.8 – 20.5 19.8 – 20.5No differentiation possible (Standard Internal Reference).
Aromatic C-N C-NH

152.0 – 153.0 152.0 – 153.0Characteristic of 4-amino substitution.
Aromatic C-S C-SO

128.0 – 130.0 127.5 – 129.5Broad/Low intensity peak (requires long D1).

> Note on Data Source: Values are derived from chemometric increment analysis of N-sulfonyl-azacycloalkanes and verified against standard sulfonamide shift databases (SDBS/AIST). Experimental values may vary by


0.5 ppm depending on concentration and water content in DMSO.
Structural Elucidation Guide

Use the following logic tree to interpret the spectrum of your synthesized product.

  • The "Anchor" Peak: Locate the Methyl carbon (Ar-CH

    
    )  at ~20 ppm. If this is missing or shifted >25 ppm, the core aniline structure is incorrect.
    
  • The Ring Fingerprint (25–50 ppm):

    • Azepane: Look for a cluster of peaks at 26–29 ppm representing the internal carbons (

      
      ). The symmetry of the ring usually results in 3 distinct aliphatic signals (plus the methyl).
      
    • Piperidine: Look for distinct signals at 23 ppm and 25 ppm . The signal at 23 ppm is diagnostic for the 6-membered ring.

  • The Sulfonyl Connection: The

    
    -carbon (next to Nitrogen) in the azepane ring appears near 48 ppm . If this peak is split or doubled, it indicates "Rotameric Restriction"—the rotation around the S-N bond is slow on the NMR timescale, a common phenomenon in bulky sulfonamides.
    
Structural Connectivity Diagram

Structure_Logic Core 4-Methylaniline Core Sulfonyl Sulfonyl Linker (-SO2-) Core->Sulfonyl Shift_Me Ar-CH3 ~20 ppm Core->Shift_Me Ring Azepane Ring (7-Membered) Sulfonyl->Ring Shift_Ipso C-SO2 (Quaternary) ~129 ppm (Low Intensity) Sulfonyl->Shift_Ipso Shift_Alpha N-CH2 (Alpha) ~48 ppm Ring->Shift_Alpha Shift_Beta Internal CH2 26-29 ppm Ring->Shift_Beta

Caption: Connectivity map linking structural fragments to their diagnostic C-NMR chemical shift regions.

Part 4: Troubleshooting & Expert Insights

Missing Quaternary Carbons
  • Symptom: The spectrum shows the aliphatic ring and the methyl group, but the aromatic region has fewer peaks than expected (missing the C-S or C-N carbons).

  • Cause: Saturation of the signal due to insufficient relaxation time.

  • Solution: Increase D1 to 5 seconds or add a trace of Chromium(III) acetylacetonate [Cr(acac)

    
    ] as a relaxation agent (only for non-precious samples).
    
"Ghost" Peaks in Aliphatic Region
  • Symptom: Doubling of the azepane ring signals (e.g., two peaks at 48 ppm).

  • Cause: Rotamers. The N-S bond has partial double-bond character, creating restricted rotation.

  • Solution: Run the NMR at elevated temperature (323 K / 50°C ). This increases the rotation rate, coalescing the rotamer peaks into single, sharp averages.

Solvent Mismatch
  • Warning: Do not compare your DMSO-d

    
     data directly with literature values taken in CDCl
    
    
    
    .
  • Shift Effect: Solvent effects can shift the C=O and C-N signals by 1–3 ppm. The aliphatic azepane peaks are less affected but can still shift by 0.5–1.0 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general shift assignment principles).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemometric increment rules for sulfonamides).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for analogous benzene sulfonamide and azepane spectral data).

  • Katritzky, A. R., et al. (1989). "Carbon-13 NMR Spectral Assignments of Some N-Substituted Azepanes." Magnetic Resonance in Chemistry.

Sources

Comparative Guide: Infrared (IR) Spectral Analysis of 3-(Azepane-1-sulfonyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of sulfonamide-based pharmacophores, 3-(Azepane-1-sulfonyl)-4-methylaniline represents a critical scaffold, often serving as a precursor for kinase inhibitors or GPCR ligands. Its structural uniqueness lies in the azepane ring —a seven-membered saturated nitrogen heterocycle—fused via a sulfonyl linker to a toluene core.

This guide provides a comparative spectral analysis designed for researchers monitoring the synthesis or purity of this compound. Unlike standard database entries, this document focuses on differential diagnostics : distinguishing the target molecule from its nitro-precursor and its six-membered analog (piperidine derivative).

The Structural "Fingerprint"

The molecule consists of four distinct vibrational zones:

  • Primary Amine (

    
    ):  The critical reaction endpoint indicator.
    
  • Sulfonyl Group (

    
    ):  The stable linker.
    
  • Azepane Ring: A source of intense aliphatic

    
     stretching, distinct from the aromatic core.
    
  • 1,2,4-Trisubstituted Benzene: The aromatic scaffold.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target molecule against its immediate synthetic precursor (Nitro-intermediate) and a common structural analog (Piperidine variant). This comparison is vital for process analytical technology (PAT) applications.

Table 1: Diagnostic Peak Assignments & Shifts
Functional GroupVibration ModeTarget: Azepane-Aniline (cm⁻¹)Precursor: Nitro-Intermediate (cm⁻¹)Analog: Piperidine-Aniline (cm⁻¹)Diagnostic Note
Primary Amine

Asym
3430 - 3450 (Doublet)Absent3430 - 3450Key Indicator: Appearance confirms reduction of Nitro group.
Primary Amine

Sym
3330 - 3350 (Doublet)Absent3330 - 3350Paired with Asym stretch; diagnostic doublet.
Nitro Group

Asym
Absent1530 - 1550 (Strong)AbsentPurity Check: Presence indicates incomplete reaction.
Nitro Group

Sym
Absent1340 - 1360 (Strong)AbsentOften overlaps with Sulfonamide; use Asym band for confirmation.
Sulfonamide

Asym
1320 - 1340 1340 - 13601325 - 1345Strong, broad band. Position is relatively stable across analogs.
Sulfonamide

Sym
1150 - 1170 1150 - 11701150 - 1170Very characteristic; rarely obscured.
Aliphatic Ring

Stretch
2920, 2850 (Strong)2920, 28502935, 2855Azepane (7-mem) has slightly different conformational strain than Piperidine (6-mem), affecting fingerprint bending modes <1000 cm⁻¹.
Aromatic Ring

OOP
810 - 830 810 - 840810 - 830Consistent with 1,2,4-trisubstitution pattern.

Note on Data Sources: Frequencies are derived from authoritative functional group correlation tables (Silverstein et al.) and comparative analysis of validated sulfonamide spectra [1, 2].

Detailed Technical Analysis

The Amine vs. Nitro Transformation (Process Control)

The most critical application of IR for this molecule is monitoring the reduction of the nitro group to the amine.

  • The "Doublet" Signal: A primary aromatic amine exhibits vibronic coupling, resulting in two sharp bands above 3300 cm⁻¹. The high-frequency band corresponds to asymmetric stretching, while the lower frequency is symmetric.[1][2]

  • The "Ghost" Peak: Be aware of the Fermi resonance overtone of the

    
     bending mode (~1620 cm⁻¹) which often appears as a weak shoulder near 3200 cm⁻¹, not to be confused with secondary amines [3].
    
The Azepane vs. Piperidine Distinction

Distinguishing the 7-membered azepane ring from a 6-membered piperidine ring via IR is subtle but possible in the Fingerprint Region (1000–600 cm⁻¹) .

  • Ring Breathing: Azepane rings often show a characteristic ring-breathing vibration shifted to lower frequencies compared to the rigid piperidine chair conformation.

  • Methylene Rocking: The additional

    
     unit in azepane increases the intensity of the methylene scissoring/rocking manifold near 1450–1470 cm⁻¹.
    
Sulfonamide Environment

The


 stretches are highly polar and intense. In the solid state (KBr pellet), these bands can broaden due to hydrogen bonding between the sulfonamide oxygens and the amine protons of neighboring molecules.
  • Protocol Tip: If the doublet at 1330/1160 cm⁻¹ is split further, it suggests polymorphism or crystalline packing effects, not necessarily chemical impurity.

Validated Experimental Protocol

To ensure reproducible spectral data, the following protocol minimizes environmental noise (water vapor) and sample preparation artifacts.

Method: KBr Pellet Transmission (Preferred)

Why KBr? ATR (Attenuated Total Reflectance) is convenient but often suppresses the intensity of high-wavenumber peaks (like the critical


 stretches). For quantitative monitoring of the amine formation, transmission IR is superior.
  • Sample Prep: Mix 1–2 mg of dry 3-(Azepane-1-sulfonyl)-4-methylaniline with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < wavelength of IR radiation to prevent scattering).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–400 cm⁻¹[3]

  • Validation: Check for the "Water Band" (broad, ~3400 cm⁻¹). If present, it will obscure the amine doublet. Dry the pellet or sample if necessary.

Decision Logic & Workflow

The following diagram outlines the logical flow for validating the compound's identity and purity using the spectral data discussed.

IR_Validation_Workflow Start Crude Product Isolation Acquisition Acquire IR Spectrum (4000-400 cm⁻¹) Start->Acquisition Check_NH Check 3300-3500 cm⁻¹ (High Frequency) Acquisition->Check_NH Doublet_Present Sharp Doublet Found (3440 & 3340) Check_NH->Doublet_Present Yes Broad_Band Broad/Single Band Check_NH->Broad_Band No Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Region) Doublet_Present->Check_NO2 Impurity INVESTIGATE: Wet Sample or Sec. Amine Broad_Band->Impurity NO2_Absent Peaks Absent Check_NO2->NO2_Absent Yes NO2_Present Strong Peaks Present Check_NO2->NO2_Present No Check_SO2 Check 1330 & 1160 cm⁻¹ (Sulfonyl Integrity) NO2_Absent->Check_SO2 Reprocess REPROCESS: Incomplete Reduction NO2_Present->Reprocess Final_Valid VALIDATED: 3-(Azepane-1-sulfonyl)-4-methylaniline Check_SO2->Final_Valid Peaks Present

Caption: Logical workflow for spectral validation of the target amine, prioritizing functional group verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment ranges).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[4] Spectral Database for Organic Compounds (SDBS). Retrieved February 15, 2026, from [Link] (Source for comparative aniline and sulfonamide base spectra).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • PubChem. (2026). 3-(Azepane-1-sulfonyl)-4-methylaniline Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.